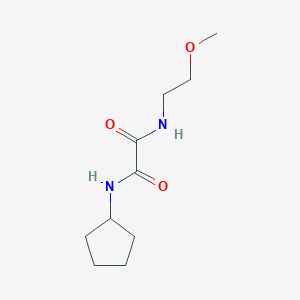![molecular formula C16H18O4 B5232900 3-[bis(5-methyl-2-furyl)methyl]-2,4-pentanedione](/img/structure/B5232900.png)
3-[bis(5-methyl-2-furyl)methyl]-2,4-pentanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[bis(5-methyl-2-furyl)methyl]-2,4-pentanedione, commonly known as BMF, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. BMF is a chelating agent that can form complexes with metal ions, making it useful in various fields such as chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
BMF forms complexes with metal ions by coordinating with them through its furan rings and carbonyl groups. The complexation process occurs through a series of chemical reactions, including ligand exchange and redox reactions. The resulting metal complexes exhibit unique properties that can be exploited for various applications.
Biochemical and Physiological Effects:
BMF has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. However, its effects on living organisms have not been extensively studied. BMF has been shown to have antioxidant properties, which may be useful in preventing oxidative damage in cells. It has also been shown to have antimicrobial activity against certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMF is a versatile chelating agent that can be used in various laboratory experiments. Its ability to form complexes with metal ions makes it useful in the synthesis of metal complexes with specific properties. BMF is also relatively easy to synthesize and purify, making it accessible to researchers. However, BMF has limitations in terms of its stability and solubility, which can affect its performance in certain applications.
Direcciones Futuras
BMF has potential applications in various fields, including catalysis, drug delivery, and imaging. Future research should focus on optimizing the synthesis method of BMF to improve its yield and purity. In addition, studies should be conducted to investigate the properties and applications of BMF-metal complexes. Furthermore, the biological effects of BMF should be studied in more detail to assess its potential as a therapeutic agent. Overall, BMF is a promising compound that has the potential to contribute to various scientific fields.
Métodos De Síntesis
BMF can be synthesized using a multi-step process involving the reaction of 5-methyl-2-furaldehyde with acetylacetone, followed by reduction and alkylation reactions. The final product is obtained after purification using column chromatography. The yield of BMF can be improved by optimizing the reaction conditions and using high-quality reagents.
Aplicaciones Científicas De Investigación
BMF has been extensively used in scientific research due to its ability to form complexes with metal ions. It is commonly used as a ligand in coordination chemistry to synthesize metal complexes with specific properties. BMF has also been used as a chelating agent in the preparation of nanoparticles for drug delivery and imaging applications. In addition, BMF has been shown to have potential applications in the field of catalysis, where it can be used as a catalyst or co-catalyst in various reactions.
Propiedades
IUPAC Name |
3-[bis(5-methylfuran-2-yl)methyl]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-9-5-7-13(19-9)16(14-8-6-10(2)20-14)15(11(3)17)12(4)18/h5-8,15-16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKWRFLEFBZXBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C(C(=O)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bis(5-methylfuran-2-yl)methyl)pentane-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

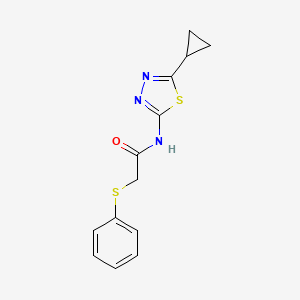
![2-[(5-bromo-2-furyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5232842.png)
![methyl [5-(2-anilino-2-oxoethyl)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5232852.png)
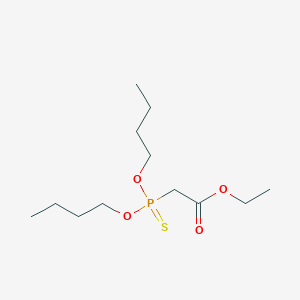
![N-[1-(1'-ethyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5232868.png)
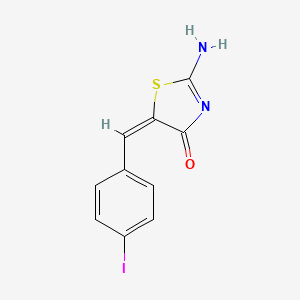
![2,2'-oxybis[N'-(4-pyridinylmethylene)acetohydrazide]](/img/structure/B5232881.png)

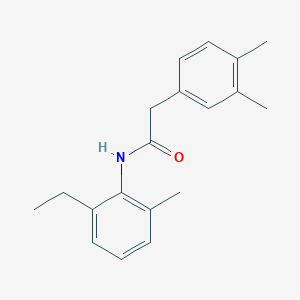
![(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)
![2-bromo-N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5232909.png)
![(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5232916.png)
![1-(3-methylphenyl)-5-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232922.png)
